molecular formula C13H17NO4 B11862408 (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11862408
M. Wt: 251.28 g/mol
InChI Key: ZBPIXKKRVLZQIU-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a cyclization reaction to form the pyrrolidine ring, followed by functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrolidine ring .

Scientific Research Applications

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Uniqueness

(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

ZBPIXKKRVLZQIU-ZJUUUORDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC

Origin of Product

United States

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